molecular formula C14H14O3 B1456946 2-Cyclopentylbenzofuran-5-carboxylic acid CAS No. 1154060-71-5

2-Cyclopentylbenzofuran-5-carboxylic acid

Cat. No.: B1456946
CAS No.: 1154060-71-5
M. Wt: 230.26 g/mol
InChI Key: JBEILVKQALNUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biochemical Analysis

Biochemical Properties

2-Cyclopentylbenzofuran-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to exhibit enzyme inhibitory activities, which can modulate metabolic pathways and cellular processes . The interactions between this compound and these biomolecules are primarily based on binding affinities and structural compatibility, leading to changes in enzyme activity and protein function.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that benzofuran derivatives can impact cell proliferation, apoptosis, and differentiation, thereby affecting overall cellular health and function . Specifically, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific enzymes, inhibiting their activity and thereby modulating metabolic pathways . Additionally, it may interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that benzofuran derivatives, including this compound, exhibit varying degrees of stability under different conditions . Over time, the compound may degrade, leading to changes in its biological activity and efficacy. Long-term exposure to this compound can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . For instance, the compound may inhibit or activate specific enzymes, altering the flow of metabolites through metabolic pathways and impacting overall cellular function and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport of this compound is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentylbenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-cyclopentylphenol with a suitable carboxylating agent. The reaction conditions often include the use of a strong acid or base as a catalyst and heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylbenzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted benzofuran derivatives .

Scientific Research Applications

2-Cyclopentylbenzofuran-5-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopentylbenzofuran-3-carboxylic acid
  • 2-Cyclopentylbenzofuran-7-carboxylic acid
  • 2-Cyclopentylbenzofuran-4-carboxylic acid

Uniqueness

2-Cyclopentylbenzofuran-5-carboxylic acid is unique due to its specific substitution pattern on the benzofuran ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

2-cyclopentyl-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-14(16)10-5-6-12-11(7-10)8-13(17-12)9-3-1-2-4-9/h5-9H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEILVKQALNUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC3=C(O2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentylbenzofuran-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopentylbenzofuran-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Cyclopentylbenzofuran-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Cyclopentylbenzofuran-5-carboxylic acid
Reactant of Route 5
2-Cyclopentylbenzofuran-5-carboxylic acid
Reactant of Route 6
2-Cyclopentylbenzofuran-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.